molecular formula C8H14Cl2N2S B6174972 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine dihydrochloride CAS No. 2503203-50-5

1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine dihydrochloride

Cat. No. B6174972
CAS RN: 2503203-50-5
M. Wt: 241.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine dihydrochloride, commonly referred to as “CPT-D”, is a small molecule that has a wide range of applications in the field of scientific research. CPT-D has been used in a variety of laboratory experiments, ranging from biochemical studies to physiological investigations. CPT-D has been studied for its potential to modulate the activity of various enzymes and receptors, making it an attractive tool for researchers in the field of biochemistry and physiology.

Scientific Research Applications

CPT-D has been studied for its potential to modulate the activity of various enzymes and receptors, making it an attractive tool for researchers in the field of biochemistry and physiology. CPT-D has been used in a variety of laboratory experiments, ranging from biochemical studies to physiological investigations. CPT-D has been used to study the effects of various drugs and compounds on enzymes, receptors, and other cellular targets. CPT-D has also been used to study the effects of various hormones and neurotransmitters on the activity of enzymes and receptors.

Mechanism of Action

CPT-D has been found to interact with various enzymes and receptors in a variety of ways. CPT-D has been found to inhibit the activity of several enzymes, including phosphodiesterase, protein kinase C, and cyclooxygenase. CPT-D has also been found to modulate the activity of several receptors, including the serotonin 5-HT2A, 5-HT2C, and 5-HT3 receptors. CPT-D has also been found to modulate the activity of several other targets, including the GABA-A receptor, the histamine H1 receptor, and the adenosine A2a receptor.
Biochemical and Physiological Effects
CPT-D has been found to have a range of effects on various biochemical and physiological processes. CPT-D has been found to inhibit the activity of several enzymes, including phosphodiesterase, protein kinase C, and cyclooxygenase. CPT-D has also been found to modulate the activity of several receptors, including the serotonin 5-HT2A, 5-HT2C, and 5-HT3 receptors. CPT-D has also been found to modulate the activity of several other targets, including the GABA-A receptor, the histamine H1 receptor, and the adenosine A2a receptor. CPT-D has also been found to have a range of effects on cellular signaling pathways, including the MAPK, PI3K/Akt, and NF-kB pathways.

Advantages and Limitations for Lab Experiments

CPT-D has several advantages for use in laboratory experiments. CPT-D is a relatively small molecule, making it easy to synthesize and store. CPT-D is also relatively stable and has a low toxicity profile, making it safe to use in laboratory experiments. CPT-D is also relatively inexpensive and can be easily purchased from chemical suppliers.
However, CPT-D also has several limitations for use in laboratory experiments. CPT-D is a relatively small molecule and may not be able to penetrate certain cell membranes, making it difficult to use in certain types of experiments. CPT-D is also relatively unstable and may degrade in certain conditions, making it difficult to use in certain types of experiments.

Future Directions

The use of CPT-D in laboratory experiments has the potential to provide a wealth of new information about the role of enzymes and receptors in various biochemical and physiological processes. Future research should focus on the development of more stable and potent derivatives of CPT-D that can be used in a wider range of experiments. Additionally, future research should focus on the development of new methods for synthesizing CPT-D that are faster and more efficient than current methods. Finally, future research should focus on the development of new methods for delivering CPT-D to target cells, such as using nanocarriers or liposomes.

Synthesis Methods

CPT-D is synthesized using a two-step process. The first step involves the reaction of 4-amino-2-cyclopentene-1-thiol with ethylchloroformate to form the intermediate product, 4-amino-2-cyclopenten-1-yl ethyl chloroformate. This intermediate is then reacted with 1-amino-2-cyclopentyl-1-ethanethiol to form the final product, 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine dihydrochloride' involves the reaction of 2-aminoethan-1-ol with 2-chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine to form the intermediate compound, which is then treated with hydrochloric acid to obtain the final product as a dihydrochloride salt.", "Starting Materials": ["2-aminoethan-1-ol", "2-chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine", "hydrochloric acid"], "Reaction": ["Step 1: 2-aminoethan-1-ol is reacted with 2-chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in the presence of a suitable solvent and a base to form the intermediate compound.", "Step 2: The intermediate compound is then treated with hydrochloric acid to obtain the final product as a dihydrochloride salt."] }

CAS RN

2503203-50-5

Product Name

1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine dihydrochloride

Molecular Formula

C8H14Cl2N2S

Molecular Weight

241.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.